molecular formula C20H25NO3 B601939 11|A-Hydroxy-STS 557 CAS No. 86153-39-1

11|A-Hydroxy-STS 557

Cat. No. B601939
CAS RN: 86153-39-1
M. Wt: 327.43
InChI Key:
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Description

Synthesis Analysis

The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . The synthetic approach to STS 557 involves structure-activity relationships in 17 alpha-CH2X-substituted 19-nortestosterone derivatives .


Molecular Structure Analysis

The molecular structure of 11|A-Hydroxy-STS 557 is represented by the formula C20H25NO3. The transformation of STS 557 by female rat liver microsomes resulted in the identification of several metabolites .


Chemical Reactions Analysis

The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . Microbial model investigations indicate that 5 alpha-hydrogenation is prevented in STS 557 by the 9-double bond, whereas 5 beta-hydrogenation is not affected .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11|A-Hydroxy-STS 557 are determined by its molecular structure, represented by the formula C20H25NO3. The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

Metabolic Pathways and Biotransformation

  • STS 557 undergoes various biotransformation pathways. In dogs and rats, metabolites like 11 beta-OH-STS 557 and 17 alpha-cyanomethyl-1,3,5(10),9(11)-estratetraene-3,17-diol were identified. This indicates pathways such as hydroxylation at positions other than 11, hydrogenation, and alterations of the 17 alpha-side chain (Hobe et al., 1983).

Progestin Properties and Contraceptive Potential

  • STS 557 exhibits potent progestin properties. It shows significant antiprogestational response and can effectively prime endometrium, influencing early pregnancy and implantation processes in animals such as rabbits and baboons (Oettel & Kurischko, 1980).

Effects on Sperm and Male Fertility

  • In male bonnet monkeys, STS 557 induced oligospermia and azoospermia, impacting sperm motility and testosterone levels. Its potential as a chemical contraceptive in males is suggested, but recovery was observed post-treatment withdrawal (Majumdar, Sharma, & Das, 1988).

Steroid Biosynthesis Influence

  • STS 557 directly affects steroid biosynthesis in the human ovary. It inhibits the biosynthesis of steroids like androstenedione and progesterone, indicating an inhibition of enzymes like 3 beta-hydroxysteroid dehydrogenase-delta 5-4-isomerase (Schürenkämper & Lisse, 2009).

Receptor Binding Studies

Contraceptive Effects in Rodents

Safety And Hazards

The safety data sheet for a similar compound suggests that it may be harmful if swallowed, cause serious eye damage, and is suspected of damaging fertility or the unborn child .

Future Directions

Future research could focus on further understanding the transformation of STS 557 by female rat liver microsomes and the impact of this transformation on the compound’s mechanism of action . Additionally, more research is needed to fully understand the safety and hazards associated with this compound .

properties

IUPAC Name

2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHMVYURUMVWSF-VDWQKOAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857739
Record name (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dienogest metabolite M3

CAS RN

86153-39-1
Record name 11beta-Hydroxy-sts 557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.-HYDROXY-STS 557
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6UE7R87DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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